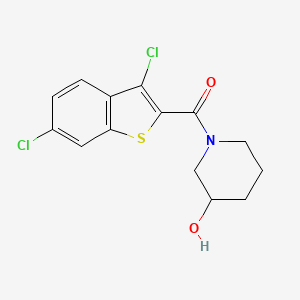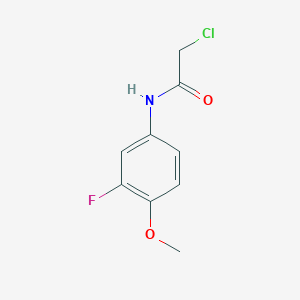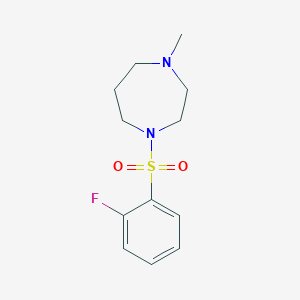![molecular formula C13H16ClNO3S B7541448 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid, also known as CBX, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBX belongs to the class of compounds known as cysteine protease inhibitors, which have been shown to have a wide range of biological activities.
Mechanism of Action
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid works by inhibiting the activity of cysteine proteases, which are enzymes that play a critical role in many biological processes, including protein degradation, antigen processing, and apoptosis. By inhibiting these enzymes, this compound can prevent the breakdown of proteins and other cellular components, which can lead to a variety of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent viral replication. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has several advantages for lab experiments, including its high potency and specificity for cysteine proteases. However, this compound can be difficult to work with due to its low solubility in aqueous solutions. Additionally, this compound can have off-target effects on other enzymes, which can complicate data interpretation.
Future Directions
There are several future directions for research on 2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid. One potential direction is to study the effects of this compound on other biological processes, such as autophagy and lysosomal function. Another direction is to develop more potent and selective cysteine protease inhibitors based on the structure of this compound. Finally, this compound could be studied further for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Synthesis Methods
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid can be synthesized using a variety of methods, including chemical synthesis and biocatalysis. The most common method for synthesizing this compound is through chemical synthesis, which involves the reaction of 2-aminobutanoic acid with 4-chlorobenzyl mercaptan and acetic anhydride. This reaction yields this compound as a white crystalline powder.
Scientific Research Applications
2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-2-11(13(17)18)15-12(16)8-19-7-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPCHORTUABDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)



![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)



![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
